Cas no 55330-46-6 ((Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile)
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-PROPENENITRILE, 3-AMINO-3-(4-FLUOROPHENYL)-
- SCHEMBL8353878
- 55330-46-6
- 3-(4-Fluorophenyl)-3-aminoacrylonitrile
- 3-amino-3-(4-fluorophenyl)acrylonitrile
- 2360547-13-1
- (Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
- MFCD12131142
- (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile
- CHEMBL3251046
- (2Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile
- (Z)-3-AMINO-3-(4-FLUORO-PHENYL)-ACRYLONITRILE
- (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile
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- MDL: MFCD12131142
- Inchi: 1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5-
- InChI Key: ORPYPQORYFJOFC-UITAMQMPSA-N
- SMILES: FC1C=CC(/C(=C/C#N)/N)=CC=1
Computed Properties
- Exact Mass: 162.05932639Da
- Monoisotopic Mass: 162.05932639Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z114980-250mg |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile |
55330-46-6 | 250mg |
$ 420.00 | 2022-06-02 | ||
| TRC | Z114980-500mg |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile |
55330-46-6 | 500mg |
$ 700.00 | 2022-06-02 | ||
| abcr | AB302281-1 g |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile; 95% |
55330-46-6 | 1g |
€213.70 | 2022-06-11 | ||
| abcr | AB302281-5 g |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile; 95% |
55330-46-6 | 5g |
€681.30 | 2022-06-11 | ||
| Apollo Scientific | PC446099-1g |
(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile |
55330-46-6 | 95+% | 1g |
£138.00 | 2023-08-31 | |
| Apollo Scientific | PC446099-5g |
(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile |
55330-46-6 | 95+% | 5g |
£544.00 | 2023-08-31 | |
| abcr | AB302281-1g |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile, 95%; . |
55330-46-6 | 95% | 1g |
€252.10 | 2025-04-18 | |
| abcr | AB302281-5g |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile, 95%; . |
55330-46-6 | 95% | 5g |
€811.00 | 2025-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536493-1g |
(Z)-3-amino-3-(4-fluorophenyl)acrylonitrile |
55330-46-6 | 98% | 1g |
¥1910.00 | 2024-05-09 | |
| Ambeed | A1239151-1g |
3-Amino-3-(4-fluorophenyl)acrylonitrile |
55330-46-6 | 98% | 1g |
$416.0 | 2025-04-18 |
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile Suppliers
(Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile
Introduction to (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile (CAS No. 55330-46-6)
Compound CAS No. 55330-46-6, specifically identified as (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and medicinal chemistry.
The molecular structure of (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile consists of an acrylonitrile moiety linked to an amino group, with a fluorophenyl substituent at the 4-position. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluorine atom, in particular, is noteworthy as fluorinated aromatic compounds are frequently incorporated into drugs to enhance metabolic stability, binding affinity, and overall bioavailability.
In the context of contemporary research, (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile has been explored as a key building block in the development of novel therapeutic agents. Recent studies have highlighted its utility in constructing heterocyclic scaffolds, which are prevalent in many successful drugs targeting neurological disorders, inflammatory diseases, and cancer. The acrylonitrile group serves as a reactive site for further functionalization, enabling the creation of complex molecular architectures through various organic transformations such as nucleophilic addition, cycloadditions, and cross-coupling reactions.
One particularly intriguing application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By leveraging the reactivity of the acrylonitrile and amino groups, researchers have been able to design molecules that selectively inhibit specific kinases. For instance, derivatives of (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in cancer progression.
The fluorine atom in the phenyl ring also contributes to the compound's pharmacological profile by influencing its interactions with biological targets. Fluorine substitution can modulate lipophilicity, polarizability, and electronic distribution within a molecule, all of which are critical factors in determining drug efficacy and selectivity. This has led to investigations into fluorinated analogs of (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile, aiming to optimize their pharmacokinetic properties.
Another area where this compound has found utility is in the development of fluorescent probes for biological imaging. The combination of an acrylonitrile group and a fluorophenyl moiety makes it an attractive candidate for designing probes that can be used to visualize cellular processes in real-time. Such probes are invaluable tools for researchers studying dynamic events within living cells, such as protein-protein interactions and metabolic pathways.
The synthetic methodologies employed in the preparation of (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile also reflect advancements in synthetic chemistry. Modern techniques such as transition metal-catalyzed reactions have enabled more efficient and scalable syntheses compared to traditional methods. These innovations not only improve yield but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
In summary, (Z)-3-Amino-3-(4-fluoro-phenyl)-acrylonitrile (CAS No. 55330-46-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the synthesis of innovative therapeutic agents.
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